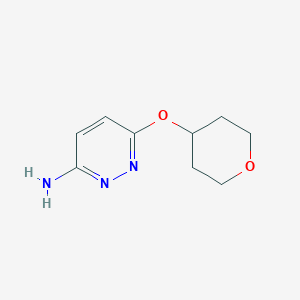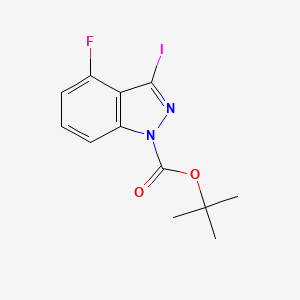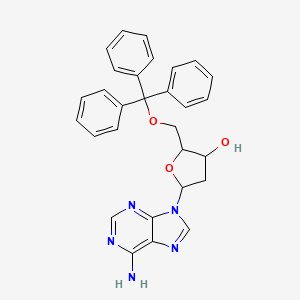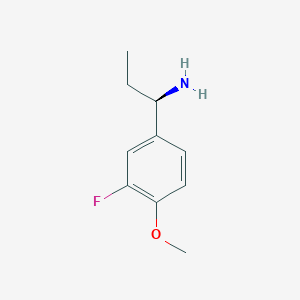
(R)-1-(3-fluoro-4-methoxyphenyl)propylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(3-fluoro-4-methoxyphenyl)propylamine is a chiral amine compound characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-fluoro-4-methoxyphenyl)propylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and a suitable chiral amine.
Reductive Amination: The key step in the synthesis is the reductive amination of 3-fluoro-4-methoxybenzaldehyde with a chiral amine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired ®-1-(3-fluoro-4-methoxyphenyl)propylamine in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-fluoro-4-methoxyphenyl)propylamine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. Industrial production often employs optimized reaction conditions and catalysts to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
®-1-(3-fluoro-4-methoxyphenyl)propylamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium iodide, potassium fluoride, or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group may yield imines or nitriles, while reduction can produce primary amines or alcohols.
科学研究应用
®-1-(3-fluoro-4-methoxyphenyl)propylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of ®-1-(3-fluoro-4-methoxyphenyl)propylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The exact pathways and molecular targets involved are subjects of ongoing research and may vary depending on the context of its use.
相似化合物的比较
Similar Compounds
- ®-1-(3-fluoro-4-chlorophenyl)propylamine
- ®-1-(3-fluoro-4-methylphenyl)propylamine
- ®-1-(3-fluoro-4-hydroxyphenyl)propylamine
Uniqueness
®-1-(3-fluoro-4-methoxyphenyl)propylamine is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as altered electronic effects and steric hindrance, which can influence its reactivity and interactions with other molecules.
属性
分子式 |
C10H14FNO |
|---|---|
分子量 |
183.22 g/mol |
IUPAC 名称 |
(1R)-1-(3-fluoro-4-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14FNO/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6,9H,3,12H2,1-2H3/t9-/m1/s1 |
InChI 键 |
FFQSFXAOMSUUCV-SECBINFHSA-N |
手性 SMILES |
CC[C@H](C1=CC(=C(C=C1)OC)F)N |
规范 SMILES |
CCC(C1=CC(=C(C=C1)OC)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


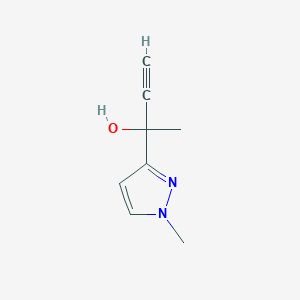
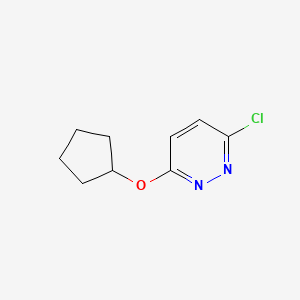
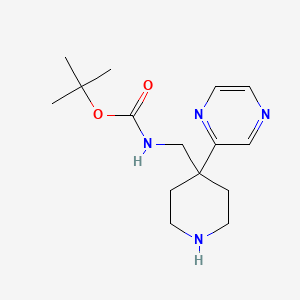
![Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13989065.png)
![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)
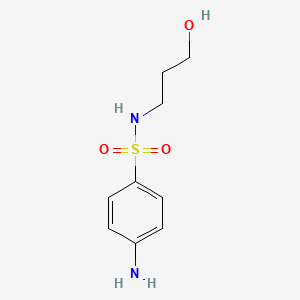
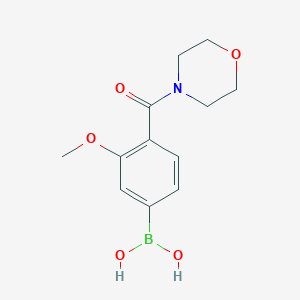
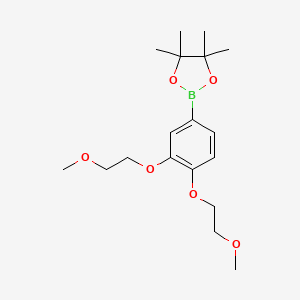
![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13989083.png)
